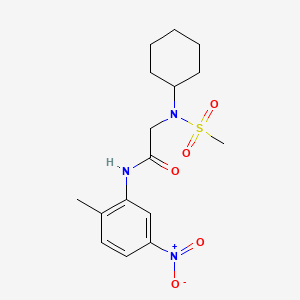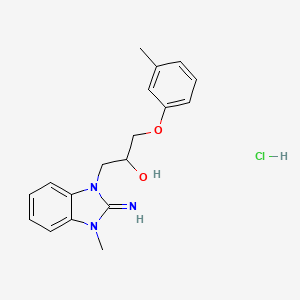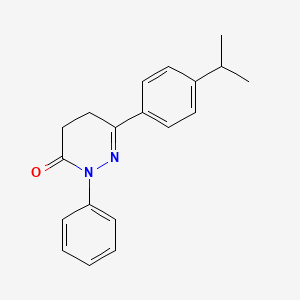
N~2~-cyclohexyl-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide
Description
Synthesis Analysis
The synthesis of compounds similar to "N2-cyclohexyl-N1-(2-methyl-5-nitrophenyl)-N2-(methylsulfonyl)glycinamide" often involves complex organic reactions. For instance, the formation of spiro-Meisenheimer adducts and their rearrangement to different acetamide derivatives under specific conditions highlights the intricate steps involved in synthesizing nitrogen-rich compounds (Macháček, Hassanien, & Štěrba, 1986). Additionally, the synthesis and crystal structure analysis of related compounds provide insights into the molecular design and optimization for desired properties (Al-Hourani et al., 2016).
Molecular Structure Analysis
X-ray crystallography and spectroscopy are pivotal in determining the molecular structure of chemical compounds. Studies on compounds with similar complexity reveal how specific substitutions influence molecular conformation and stability, offering a foundation for understanding the structural nuances of "N2-cyclohexyl-N1-(2-methyl-5-nitrophenyl)-N2-(methylsulfonyl)glycinamide" (B. Al-Hourani et al., 2016).
Chemical Reactions and Properties
The reactivity of sulfonyl and nitro groups in similar compounds under various conditions, including cyclization and Michael addition reactions, has been documented. These studies help in understanding the potential chemical behaviors and reactivity patterns of "N2-cyclohexyl-N1-(2-methyl-5-nitrophenyl)-N2-(methylsulfonyl)glycinamide" (Singh et al., 2013).
Physical Properties Analysis
The physical properties of chemical compounds, such as solubility, melting point, and crystal structure, are crucial for their application and handling. Research on related compounds, detailing their crystal structures and physical characteristics, provides valuable information for predicting the behavior of "N2-cyclohexyl-N1-(2-methyl-5-nitrophenyl)-N2-(methylsulfonyl)glycinamide" in different environments (Aydinli, Sayil, & Ibiş, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for undergoing specific reactions, are essential for the practical application of any chemical compound. Studies on similar compounds provide insights into the behavior of sulfonyl and nitro groups, guiding the understanding of "N2-cyclohexyl-N1-(2-methyl-5-nitrophenyl)-N2-(methylsulfonyl)glycinamide" under chemical transformations (Jin et al., 2011).
properties
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-(2-methyl-5-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c1-12-8-9-14(19(21)22)10-15(12)17-16(20)11-18(25(2,23)24)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOIBLYYQHYHDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN(C2CCCCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dichloro-N-{[4-methyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4109648.png)

![N-(3-{[3-(3,5-dichloro-2-methoxyphenyl)acryloyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B4109663.png)

![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfonyl}-N-(4-nitrophenyl)acetamide](/img/structure/B4109677.png)
![1-(3-chloro-4-fluorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4109685.png)
![2-(isonicotinoyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4109690.png)
![3-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2,5-pyrrolidinedione](/img/structure/B4109701.png)
![1-(4-fluorobenzyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4109702.png)
![6-[(2-amino-2-oxoethyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4109710.png)
![2-amino-7-hydroxy-4',4',6',9'-tetramethyl-2'-oxo-5',6'-dihydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4109718.png)

![2-[(2,8-dimethyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4109752.png)
![N-[(4-bromophenyl)(phenyl)methyl]-4-fluorobenzamide](/img/structure/B4109757.png)